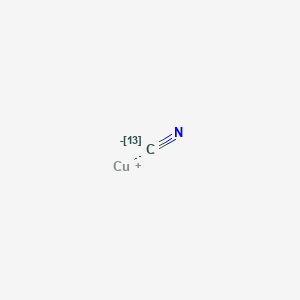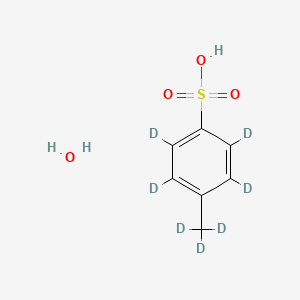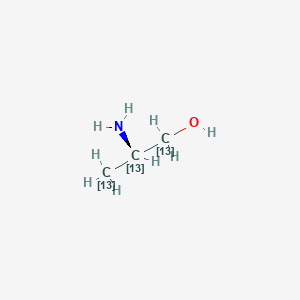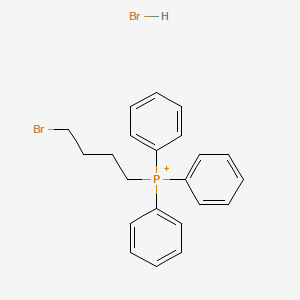
azanylidyne(113C)methane;copper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is characterized by its unique molecular structure, which includes a copper ion coordinated with azanylidyne and methane groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanylidyne(113C)methane;copper(1+) typically involves the reaction of copper salts with azanylidyne and methane precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of azanylidyne(113C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The azanylidyne and methane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(0) species.
Aplicaciones Científicas De Investigación
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways in biological systems. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to azanylidyne(113C)methane;copper(1+) include:
- Azanylidyne(113C)methane;nickel(1+)
- Azanylidyne(113C)methane;palladium(1+)
- Azanylidyne(113C)methane;platinum(1+)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific coordination chemistry and the ability of the copper ion to participate in redox reactions. This makes it particularly useful in catalytic applications and biological studies.
Propiedades
Fórmula molecular |
CCuN |
|---|---|
Peso molecular |
90.56 g/mol |
Nombre IUPAC |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
Clave InChI |
DOBRDRYODQBAMW-YTBWXGASSA-N |
SMILES isomérico |
[13C-]#N.[Cu+] |
SMILES canónico |
[C-]#N.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)




